molecular formula C25H19Cl2N3O6 B2599674 (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-98-7

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2599674
CAS RN: 522655-98-7
M. Wt: 528.34
InChI Key: UILLBLOGXOABKK-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H19Cl2N3O6 and its molecular weight is 528.34. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

One study focuses on the synthesis and photoluminescence properties of π-extended fluorene derivatives, which include compounds related to the target chemical. These derivatives, which contain different functional groups such as cyano and nitro groups, exhibit unique photoluminescent properties. For example, diphenylfluorene containing nitro groups demonstrates higher fluorescence quantum yield compared to other nitro-group-containing fluorophores, exhibiting large Stokes’ shift with green to orange emission. This suggests potential applications in the development of fluorescent solvatochromic dyes with high fluorescence quantum yield, useful for various optical and electronic applications (Hidehiro Kotaka, G. Konishi, K. Mizuno, 2010).

Synthesis and Applications

Another research highlights a new synthesis pathway for the COMT inhibitor entacapone, starting from a precursor closely related to the target compound. This synthesis pathway under mild conditions led to the discovery of potential applications of related compounds in the treatment of diseases such as tuberculosis (TB) and dengue. The structural analysis of these compounds, including their E and Z geometry, provides a basis for further drug development and the exploration of their biological activities (A. Harisha et al., 2015).

Structural Analysis and Chemical Behavior

Research into the structure and behavior of beta-enaminones, including compounds similar to the target chemical, has shed light on the strength of intramolecular N-H...O resonance-assisted hydrogen bonds. These studies contribute to understanding the electronic and steric factors influencing the chemical properties of such compounds, paving the way for their application in the design of new materials with specific bonding characteristics (V. Bertolasi et al., 2006).

Reaction Pathways and Product Formation

Investigations into the reactions of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate reveal the formation of various pyridine and piperidine derivatives. These studies not only provide insight into the reaction mechanisms but also suggest potential applications of the products in chemical synthesis and pharmaceutical development (C. N. O'callaghan et al., 1999).

properties

IUPAC Name

(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O6/c1-2-35-24-11-15(6-9-23(24)36-14-18-19(26)4-3-5-20(18)27)10-16(13-28)25(32)29-21-8-7-17(30(33)34)12-22(21)31/h3-12,31H,2,14H2,1H3,(H,29,32)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILLBLOGXOABKK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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